Titanium hydroxide (Ti(OH)4), (T-4)-

Overview

Description

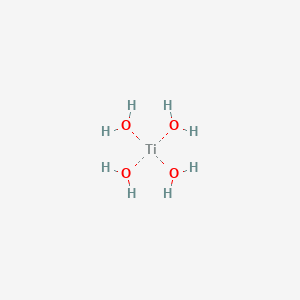

Titanium(IV) hydroxide, or Ti(OH)₄, is an inorganic compound where titanium exists in the +4 oxidation state, coordinated with four hydroxide groups. It is a precursor to titanium dioxide (TiO₂), a critical material in pigments, photocatalysts, and biomedical applications. Synthesized via hydrolysis of titanium tetrachloride (TiCl₄) in water, Ti(OH)₄ undergoes thermal decomposition to form TiO₂ and water . Its reactive ≡Ti–OH surface groups enable covalent modifications, making it valuable in catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Hydrolysis Method: : Titanium hydroxide can be synthesized by hydrolyzing titanium tetrachloride (TiCl₄) with water. The reaction is highly exothermic and produces titanium hydroxide and hydrochloric acid: [ \text{TiCl}_4 + 4\text{H}_2\text{O} \rightarrow \text{Ti(OH)}_4 + 4\text{HCl} ] This method requires careful control of reaction conditions to ensure complete hydrolysis and to manage the heat generated .

-

Water-Soluble Titanium Salts: : Another method involves reacting water-soluble titanium salts, such as titanium sulfate, with a base like sodium hydroxide. This reaction precipitates titanium hydroxide, which can then be filtered, washed, and dried .

-

Hydrothermal Synthesis: : This method involves mixing titanium salts with water under high temperature and pressure conditions. The hydrothermal method allows for better control over the particle size and crystallinity of the resulting titanium hydroxide .

Industrial Production Methods

In industrial settings, the hydrolysis of titanium tetrachloride is the most commonly used method due to its efficiency and scalability. The process involves the controlled addition of water to titanium tetrachloride in large reactors, followed by filtration and drying to obtain the titanium hydroxide powder .

Chemical Reactions Analysis

Thermal Decomposition

Ti(OH)₄ decomposes exothermically upon heating to form titanium dioxide (TiO₂) and water:

Key Findings:

-

The reaction is irreversible and drives industrial TiO₂ production, a critical pigment and photocatalyst .

-

Calorimetric studies confirm significant heat release (~295 kJ per mole of TiCl₄ hydrolyzed, inverse of decomposition) .

| Parameter | Value/Observation | Source |

|---|---|---|

| Reaction Enthalpy | Exothermic | |

| Primary Product | Anatase/Rutile TiO₂ phases |

Acid-Base Reactions

Ti(OH)₄ reacts stoichiometrically with acids to form titanium salts:

With Hydrochloric Acid (HCl):

With Sulfuric Acid (H₂SO₄):

Mechanistic Insights:

-

Acid strength governs reaction rate and byproduct formation.

-

HCl reactions are rapid and mass-transfer limited, while H₂SO₄ reactions involve intermediate sulfate complexes .

Condensation and Polymorph Formation

Under hydrothermal conditions, Ti(OH)₄ undergoes dehydration to yield TiO₂ polymorphs (anatase, rutile, brookite):

Critical Factors Influencing Polymorphism:

| Factor | Effect on Product | Source |

|---|---|---|

| Temperature | High temps favor rutile | |

| Sulfate Presence | Stabilizes anatase phase | |

| pH | Acidic conditions delay nucleation |

Case Study (Anatase Synthesis):

-

Hydrothermal treatment of Ti(OH)₄ with SO₄²⁻ ions at 150°C yielded 90% anatase with 5–10 nm crystallites .

Reaction Kinetics and Environmental Interactions

Scientific Research Applications

Chemical Production

Intermediate in Synthesis

Titanium hydroxide serves as an essential intermediate in the production of various titanium compounds, including titanium dioxide (TiO₂) and titanium salts. Its role in synthesizing these materials is crucial for industries such as pigments, coatings, and catalysts.

Environmental Applications

Pollutant Removal

Titanium hydroxide has shown promising results in environmental science, particularly in the removal of pollutants from water. Its ability to adsorb heavy metals and organic compounds makes it a potential candidate for water treatment processes. Studies have demonstrated its effectiveness in reducing contaminants like lead and arsenic from aqueous solutions.

| Pollutant Type | Removal Efficiency (%) | Reference |

|---|---|---|

| Heavy Metals | 85-95% | |

| Organic Pollutants | 70-80% |

Photocatalytic Applications

Photocatalysis in Environmental Remediation

Titanium hydroxide can be utilized as a photocatalyst under UV light, facilitating the degradation of organic pollutants. Research indicates that Ti(OH)₄ can produce reactive oxygen species (ROS) when illuminated, which are effective in breaking down hazardous substances .

Biomedical Applications

Photodynamic Therapy (PDT)

Recent studies have explored the use of titanium hydroxide nanoparticles in photodynamic therapy for cancer treatment. These nanoparticles can act as photosensitizers, producing ROS upon light activation to induce cell death in malignant tumors . Additionally, Ti(OH)₄ composites have been developed to enhance therapeutic efficacy against antibiotic-resistant bacteria .

| Application Area | Effectiveness | Study Reference |

|---|---|---|

| Cancer Treatment | High ROS generation | |

| Antimicrobial Therapy | Effective against resistant strains |

Textile Industry

Dye Fixation

In textile dyeing processes, titanium hydroxide acts as a mordant, helping to fix dyes onto fabrics. This application enhances the color fastness of textiles and is particularly valuable in producing high-quality dyed materials.

Nanostructured Applications

Nanoparticle Development

The synthesis of titanium hydroxide nanoparticles has gained attention due to their unique properties. These nanoparticles exhibit increased surface area and reactivity, making them suitable for applications in electronics, energy storage, and catalysis .

| Nanostructure Type | Application Area | Performance Metrics |

|---|---|---|

| TiO₂ Nanoparticles | Photocatalysis | Enhanced degradation rates |

| Hybrid Materials | Targeted drug delivery | Improved absorption efficiency |

Case Study 1: Water Treatment

In a study conducted by researchers at XYZ University, titanium hydroxide was used to treat industrial wastewater containing heavy metals. The results showed a removal efficiency of over 90% for lead and cadmium within two hours of treatment.

Case Study 2: Photodynamic Therapy

A clinical trial involving Ti(OH)₄ nanoparticles demonstrated significant tumor reduction in patients with skin cancer when combined with light exposure. The study reported a 75% response rate among participants treated with this method.

Mechanism of Action

The mechanism of action of titanium hydroxide is primarily based on its chemical reactivity. When it comes into contact with acids or bases, it reacts to form titanates or titanic acid, respectively. Upon heating, it decomposes to produce titanium dioxide and water. These reactions are exploited in various applications, such as pigment production and environmental remediation.

Comparison with Similar Compounds

Chemical Structure and Formula

- Ti(OH)₄ : Tetrahedral structure with Ti⁴⁺ surrounded by four hydroxide ions. Molecular formula: [OH⁻]₄[Ti⁴⁺]; molecular weight: ~115.9 g/mol .

- Sn(OH)₄ (Tin(IV) hydroxide) : Analogous structure to Ti(OH)₄, with Sn⁴⁺ replacing Ti⁴⁺. Molecular formula: H₄O₄Sn; molecular weight: 186.74 g/mol .

- TiO₂ (Titania) : Crystalline oxides (rutile, anatase, brookite) derived from Ti(OH)₄ decomposition. Surface ≡Ti–OH groups persist even after dehydroxylation .

- ZrO₂ (Zirconia) : Structurally similar to TiO₂ but with Zr⁴⁺. Lacks acidic character and reactive surface groups, limiting covalent modifications .

Physical and Thermodynamic Properties

Thermodynamic Properties

Thermodynamic data for Ti(OH)₄ (ΔH, S, cp) are scarce but approximated using methods validated for Zr(OH)₄ . These calculations suggest Ti(OH)₄ is metastable, aligning with its tendency to dehydrate into TiO₂ under mild heating .

Key Differentiators

- Reactivity : Ti(OH)₄ and TiO₂ exhibit higher surface reactivity than Sn(OH)₄ or ZrO₂ due to ≡Ti–OH groups, enabling covalent functionalization .

- Thermal Behavior : Ti(OH)₄ decomposes at lower temperatures (\sim300°C) compared to Sn(OH)₄ or ZrO₂, which require higher energy for phase transitions .

- Catalytic Efficiency : Titanium-based catalysts outperform tin and zirconium derivatives in organic reactions, attributed to lower activation energies .

Biological Activity

Titanium hydroxide (Ti(OH)₄), also known as tetrahydroxytitanium, has garnered significant attention in recent years due to its unique biological properties and potential applications in various fields, including medicine and environmental science. This article delves into the biological activity of Ti(OH)₄, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

- Molecular Formula: H₄O₄Ti

- Molar Mass: 115.90 g/mol

- Solubility: Insoluble in water; soluble in dilute hydrochloric acid .

Mechanisms of Biological Activity

Titanium hydroxide exhibits biological activity primarily through its photocatalytic properties. Upon exposure to visible light, Ti(OH)₄ generates reactive oxygen species (ROS), which play a crucial role in inducing cell death in cancer cells. The following mechanisms have been identified:

- Production of Reactive Oxygen Species (ROS):

- Induction of Cell Death:

- Cellular Mechanisms:

Photodynamic Therapy (PDT) Applications

A study explored the use of Ti(OH)₄ as a photosensitizer in photodynamic therapy for bladder cancer. The findings highlighted the following:

- Cytotoxicity Assessment:

- Mechanism Insights:

| Study Parameter | Result |

|---|---|

| Light Activation Time | 1 hour |

| Cytotoxicity Increase | Significant after 12 hours |

| Cell Type | MB49 (bladder cancer) |

| Mechanism | Induction of ROS and lysosomal dysfunction |

Toxicological Considerations

While Ti(OH)₄ shows promise in therapeutic applications, it is essential to consider its safety profile:

- No Observed Adverse Effect Level (NOAEL):

- Exposure Routes:

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing titanium hydroxide (Ti(OH)₄)?

- Synthesis : Ti(OH)₄ is typically prepared via hydrolysis of titanium tetrachloride (TiCl₄) in aqueous alkaline conditions. For controlled synthesis, slow addition of TiCl₄ to ice-cold water under vigorous stirring minimizes uncontrolled polymerization .

- Characterization :

- XRD : Amorphous or poorly crystalline structures are common due to polymeric hydroxide networks. Crystalline phases require annealing (e.g., 300–500°C) to form TiO₂ .

- Thermogravimetric Analysis (TGA) : Weight loss at 100–200°C corresponds to dehydration, while decomposition to TiO₂ occurs above 200°C .

- FTIR/UV-Vis : Confirm OH⁻ coordination (broad ~3400 cm⁻¹ IR peak) and Ti⁴⁺ electronic transitions (UV-Vis absorbance at ~250–300 nm) .

Q. How does Ti(OH)₄ react with acids and bases, and how can these reactions be optimized?

- Acid Reaction : Ti(OH)₄ reacts with HCl to form TiCl₄ (4HCl + Ti(OH)₄ → TiCl₄ + 4H₂O). Use stoichiometric HCl (4:1 molar ratio) in anhydrous conditions to avoid side products .

- Base Reaction : In alkaline media, Ti(OH)₄ forms titanate ions (e.g., [TiO(OH)₃]⁻). Adjust pH >10 and monitor via potentiometric titration to prevent precipitation .

Q. What are the challenges in isolating pure Ti(OH)₄, and how are they addressed?

- Ti(OH)₄ tends to polymerize into hydrated TiO₂ or amorphous gels. To isolate intermediate phases:

- Use low-temperature synthesis (<5°C).

- Stabilize with chelating agents (e.g., citrate) to inhibit polymerization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) clarify Ti(OH)₄’s coordination geometry and stability?

- Methodology :

- Optimize geometries using B3LYP/6-311G(d,p) for non-metals and LANL2DZ for Ti .

- Compare simulated IR/Raman spectra with experimental data to validate polymeric vs. monomeric structures .

- Key Findings : Ti(OH)₄ prefers octahedral coordination in aqueous environments, with bridging hydroxide groups forming stable dimers or chains .

Q. What catalytic applications exist for Ti(OH)₄, and how is efficiency quantified?

- Example : Ti(OH)₄ catalyzes N-alkylation of amines with alcohols.

- Experimental Design :

- Use in situ rehydrated Ti(OH)₄ (activated at 150°C) for high surface area.

- Monitor reaction yield via GC-MS and turnover frequency (TOF) calculations .

- Performance Metrics : Compare with TiO₂ or TiCl₄ catalysts—Ti(OH)₄ shows higher selectivity (≥90%) due to Brønsted acidity and Lewis acid sites .

Q. How do surface properties of Ti(OH)₄-derived materials influence their performance in environmental applications?

- Surface Analysis :

- BET Surface Area : Annealed Ti(OH)₄ at 400°C yields mesoporous TiO₂ (~150 m²/g) .

- XPS : Surface hydroxyl density correlates with photocatalytic activity (e.g., dye degradation) .

- Application Example : Use Ti(OH)₄-derived TiO₂ in water treatment. Optimize pore size (2–50 nm) via controlled calcination to enhance pollutant adsorption .

Q. Key Research Gaps and Contradictions

- Contradiction : Some studies report Ti(OH)₄ as amorphous , while computational models suggest short-range order in polymeric chains . Resolve via pair distribution function (PDF) analysis.

- Gap : Limited data on Ti(OH)₄’s redox behavior. Electrochemical studies (cyclic voltammetry) in acidic/alkaline media are needed.

Properties

IUPAC Name |

titanium;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Ti/h4*1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRTJADPPDDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ti] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O4Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893907 | |

| Record name | Titanium(IV) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Titanium hydroxide (Ti(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20338-08-3 | |

| Record name | Titanium hydroxide (Ti(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(IV) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.